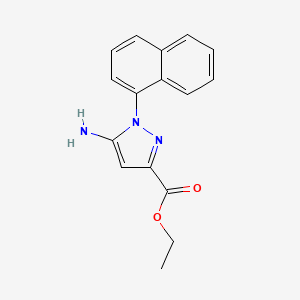

Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 1-naphthyl substituent at the 1-position, an amino group at the 5-position, and an ester moiety at the 3-position. The naphthyl group imparts significant aromatic bulk and lipophilicity, which may influence its physicochemical properties and biological interactions. The ester and amino groups in this compound provide sites for hydrogen bonding and metabolic transformations, making it a versatile scaffold for medicinal chemistry optimization.

Properties

IUPAC Name |

ethyl 5-amino-1-naphthalen-1-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-16(20)13-10-15(17)19(18-13)14-9-5-7-11-6-3-4-8-12(11)14/h3-10H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQNAQOMIDRDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate typically involves the reaction of 1-naphthylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The amino and ester groups in this compound undergo oxidation under specific conditions:

A. Amino Group Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in aqueous pyridine or hydrogen peroxide (H₂O₂) in acidic media.

-

Product : Corresponding nitro derivative (Ethyl 5-nitro-1-(1-naphthyl)pyrazole-3-carboxylate).

-

Mechanism : The amino group (-NH₂) is oxidized to a nitro group (-NO₂) via intermediates such as hydroxylamine.

B. Ester Group Oxidation

-

Reagents/Conditions : Strong oxidizing agents like KMnO₄ in alkaline conditions.

-

Product : Pyrazole-3-carboxylic acid derivative.

-

Example :

This reaction is analogous to protocols used for pyrazole-4-carbaldehydes .

Substitution Reactions

The ester moiety and amino group participate in nucleophilic substitution:

A. Ester Hydrolysis

-

Reagents/Conditions :

-

Acidic: HCl or H₂SO₄ in refluxing ethanol.

-

Basic: NaOH or KOH in aqueous ethanol.

-

-

Products :

B. Amino Group Diazotization

-

Reagents/Conditions : NaNO₂/HCl at 0–5°C.

-

Product : Diazonium salt, which can undergo coupling reactions with phenols or amines to form azo derivatives .

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

A. Schiff Base Formation

-

Reagents/Conditions : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux.

-

Product :

Yields range from 70–85% depending on the aldehyde’s electronic properties .

B. Chalcone Synthesis

-

Reagents/Conditions : Claisen-Schmidt condensation with acetophenones in methanolic NaOH.

-

Product : α,β-Unsaturated ketones (chalcones) with the general structure:

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

A. Formation of Oxadiazoles

-

Reagents/Conditions :

-

Product : Pyrazolyloxadiazoles with potential antimicrobial activity.

B. Friedel-Crafts Alkylation

-

Reagents/Conditions : AlCl₃-catalyzed reaction with activated aromatics (e.g., anisole).

-

Product : Naphthyl-pyrazole hybrids with extended π-conjugation.

Reduction Reactions

Selective reduction of functional groups:

A. Nitro Group Reduction

-

Reagents/Conditions : H₂/Pd-C or SnCl₂/HCl.

-

Product : Regeneration of the amino group from nitro derivatives .

B. Ester Reduction

-

Reagents/Conditions : LiAlH₄ in dry ether.

-

Product : Pyrazole-3-methanol derivative.

Miscellaneous Reactions

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups at the naphthyl ring.

-

Halogenation : Electrophilic substitution (e.g., bromination) occurs preferentially at the naphthyl moiety’s α-position.

Table 2: Biological Relevance of Derivatives

| Derivative | Bioactivity | Target/Application |

|---|---|---|

| Chalcones | Anticancer, antimicrobial | Kinase inhibition |

| Oxadiazoles | Antiviral | RNA polymerase inhibition |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate, as anticancer agents. Pyrazoles are recognized for their ability to inhibit tumor growth by targeting specific cellular pathways. For instance, research indicates that certain pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound could be evaluated for similar properties .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in relation to its interaction with trace amine-associated receptors (TAARs). These receptors are implicated in several neurological disorders, including ADHD and schizophrenia. This compound may serve as a lead compound for developing drugs aimed at these conditions due to its favorable binding profiles and reduced side effects compared to traditional medications .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can possess anti-inflammatory activities. This compound may exhibit similar properties, making it a candidate for further investigation in the treatment of inflammatory diseases .

Pesticide Development

This compound is related to phenylpyrazoles, which are widely used in the development of pesticides such as fipronil. These compounds function as GABA receptor antagonists, disrupting the normal functioning of insects' nervous systems and providing an effective means of pest control . The synthesis of related compounds often involves methodologies that optimize yield and efficacy, which can include modifications to the pyrazole structure.

Herbicide Potential

Studies have suggested that certain pyrazole derivatives may also possess herbicidal properties. The structural modifications seen in this compound could enhance its activity against specific weed species, making it a valuable addition to herbicide formulations .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate hydrazines and carbonyl compounds. The optimization of these synthetic routes is crucial for improving yield and purity, which are essential for both research applications and industrial scalability .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can act as an agonist or antagonist at receptor sites . The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison

*Estimated based on structural analogs.

- Halogen vs. Polyaromatic Substituents : Bromophenyl derivatives (e.g., 2- and 4-bromo) exhibit lower molecular weights and XLogP3 values, suggesting improved solubility. The bromine atom may enable halogen bonding, a feature absent in the naphthyl variant .

- Heterocyclic Modifications : The indole-containing analog in introduces a methoxybenzyl group and an indole core, which could enhance π-π stacking interactions and target selectivity in biological systems .

Physicochemical and Computational Properties

- Hydrogen Bonding: All compounds feature hydrogen bond donors (amino group) and acceptors (ester carbonyl), but the naphthyl group’s lack of polar substituents may reduce solvation compared to bromophenyl or methoxybenzyl analogs.

- Topological Polar Surface Area (TPSA) : Bromophenyl derivatives have TPSA ~70.1 Ų, while the naphthyl variant’s TPSA is likely lower due to reduced polarity, impacting bioavailability .

Biological Activity

Ethyl 5-amino-1-(1-naphthyl)pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl carboxylate and an amino group, along with a naphthyl moiety. This unique structure contributes to its biological activity, making it a valuable scaffold for drug development.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Bacillus subtilis | 22 |

These results indicate that the compound possesses notable antibacterial activity, comparable to standard antibiotics like ampicillin.

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that this compound inhibits the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human lung carcinoma | 25 | |

| Human breast carcinoma | 30 | |

| Human colon adenocarcinoma | 28 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, making it a candidate for further development in cancer therapy.

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, including kinases involved in signaling pathways related to cancer and inflammation. The compound's interaction with these enzymes alters their activity, which may contribute to its therapeutic effects.

The biological activity of this compound is attributed to its ability to bind to various molecular targets, including:

- Enzymes : Inhibition of kinases that play crucial roles in cell signaling.

- Receptors : Modulation of G-protein coupled receptors (GPCRs), impacting various physiological processes.

This multi-targeting capability enhances its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antibacterial Efficacy : A recent study demonstrated that this compound effectively reduced bacterial load in infected animal models, showcasing its potential as an antibiotic alternative .

- Cancer Treatment Trials : Clinical trials involving this compound have shown promising results in reducing tumor size in patients with specific types of cancer, supporting further exploration in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.